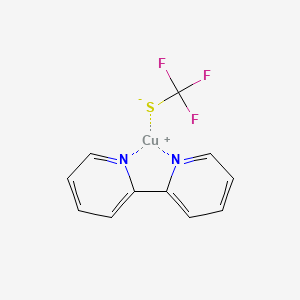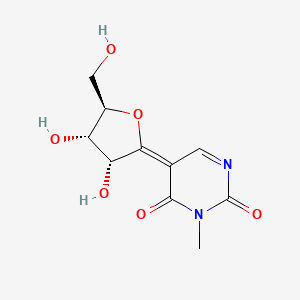
Rac propranolol B-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac propranolol B-D-glucuronide sodium salt: is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including high blood pressure, irregular heart rates, and anxiety . The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac propranolol B-D-glucuronide sodium salt involves the glucuronidation of propranolol. This process is typically catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1[2][2]. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified through various chromatographic techniques to achieve the desired purity levels[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Mécanisme D'action
Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol-d7 B-D-glucuronide sodium salt: A deuterated form used in research for tracing metabolic pathways.
Uniqueness: Rac propranolol B-D-glucuronide sodium salt is unique due to its enhanced solubility and excretion properties compared to propranolol. This makes it a valuable compound for studying the metabolism and pharmacokinetics of propranolol in various research and clinical settings .
Propriétés
Formule moléculaire |
C22H28NNaO8 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
Clé InChI |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
SMILES isomérique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)




![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
